Grifolic acid

Descripción

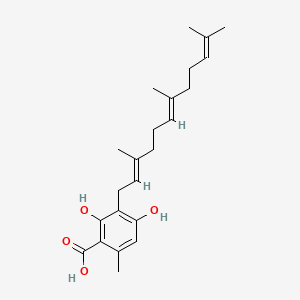

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIZDZGIXDKCRC-JTCWOHKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Fungicides:

Many fungal secondary metabolites exhibit antifungal properties, serving as a defense mechanism for the producing organism. nih.gov This raises the possibility that grifolic acid could be investigated as a natural fungicide. Research could focus on its efficacy against common plant pathogens. The development of natural fungicides is of growing interest in sustainable agriculture to reduce reliance on synthetic chemicals. gardeningknowhow.com For instance, extracts from various fungi and plants containing phenolic compounds have shown inhibitory effects against phytopathogenic fungi like Fusarium oxysporum and Rhizoctonia solani. nih.gov Future studies could assess this compound's potential in a similar capacity.

Natural Herbicides:

Certain organic acids and plant-derived compounds are known to have herbicidal effects. treehugger.comucanr.edu These compounds often act by disrupting plant cell membranes, leading to desiccation. ucanr.edu The chemical structure of grifolic acid could be evaluated for phytotoxic properties against common agricultural weeds. Natural herbicides, often based on ingredients like acetic acid or essential oils, are sought after for organic farming and environmentally sensitive applications. treehugger.combirc.org Research into this compound's mode of action on different plant species could determine its selectivity and potential as a bioherbicide.

Plant Growth Regulation:

The following table summarizes potential research directions for grifolic acid in agriculture based on the known applications of similar natural compounds.

| Potential Agricultural Application | Research Focus | Rationale Based on Similar Compounds |

| Natural Fungicide | - Efficacy against phytopathogenic fungi- Mode of action on fungal cells | Fungal metabolites often possess antifungal properties for defense. nih.gov |

| Natural Herbicide | - Phytotoxicity to common weed species- Selectivity and impact on crop plants | Organic acids can act as contact herbicides by disrupting plant tissues. ucanr.edu |

| Plant Growth Regulator | - Effects on seed germination and plant development- Influence on root growth and nutrient uptake | Some organic acids, like gibberellic acid, are plant hormones. nih.gov |

Further research is necessary to isolate and test pure this compound to validate these potential applications and determine its feasibility for use in agricultural systems.

Derivatives and Analogs of Grifolic Acid

Naturally Occurring Derivatives

Several naturally occurring compounds are structurally related to grifolic acid, arising through enzymatic modifications of its farnesyl side chain or other parts of the molecule. Prominent examples include grifolin (B191361), daurichromenic acid, and this compound methyl ester.

Grifolin: Grifolin is a farnesyl phenolic compound found in various natural sources, including medicinal plants and mushrooms such as Albatrellus confluens, Peperomia galioides, Rhododendron dauricum, Solanum lycopersicum, and Albatrellus ovinus. nih.govchemfaces.commdpi.comresearchgate.net It is an analog of this compound. nih.gov Grifolin has demonstrated a range of biological activities, including anti-microbial properties against bacteria, fungi, and parasites. nih.govmdpi.commonash.edu It has also shown significant anti-cancer effects on different human cancer cell lines, inducing apoptosis, cell cycle arrest, autophagy, and senescence. nih.govmdpi.com

Daurichromenic acid (DCA): DCA is a meroterpenoid isolated from Rhododendron dauricum L. mdpi.comnih.govfigshare.com It is biosynthesized from this compound through an oxidative cyclization of the farnesyl moiety catalyzed by DCA synthase, a flavoprotein oxidase. nih.govnih.govresearchgate.net DCA is structurally composed of orsellinic acid and sesquiterpene moieties. nih.gov It has attracted considerable attention due to its potent anti-HIV activity, with reported EC₅₀ values as low as 15 nM against acutely infected H9 cells, which is more effective than standard antiretroviral drugs like azidothymidine (AZT). DCA also exhibits antibacterial and antifungal activities, suggesting a role in plant defense. researchgate.netnih.gov Furthermore, DCA has been shown to inhibit the enzyme sphingomyelin (B164518) synthase and amyloid β aggregation. mdpi.comnih.gov

This compound methyl ester: This derivative has been isolated from the mushroom Albatrellus dispansus. researchgate.netanu.edu.auscispace.com this compound methyl ester is reported as a selective partial agonist of GPR120. researchgate.netcaymanchem.com It can induce ERK activation and intracellular calcium responses in cells expressing GPR120, such as mouse enteroendocrine STC-1 cells, but does not affect cells expressing GPR40. caymanchem.comminglangchem.com

Other naturally occurring compounds structurally related to this compound or its biosynthetic pathway include confluentin (B1159164) and rhododaurichromenic acid, also found in Rhododendron dauricum. encyclopedia.pub

Semi-synthetic and Synthetic Derivatives

Semi-synthetic and synthetic approaches have been employed to create derivatives and analogs of this compound to explore their biological activities and improve their properties. For instance, (+)- and (-)-daurichromenic acids have been obtained through the cyclization of this compound. researchgate.net Synthetic analogs with altered prenyl side chains, such as cannabigerorcinic acid (a geranyl analog) and 3-geranylgeranyl orsellinic acid (a geranylgeranyl analog), have been synthesized and tested as substrates for DCA synthase, yielding DCA analogs like cannabichromeorcinic acid and diterpenodaurichromenic acid. nih.gov A general synthetic route has been established to produce compounds structurally related to grifolin, this compound, and this compound methyl ether for antioxidant activity assessment. anu.edu.au

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies have been crucial in understanding how structural modifications to this compound and its derivatives influence their biological activities.

Studies on the anti-HIV activity of DCA and its analogs have indicated that a heteroatom is necessary for activity, and the potency can be affected by the bulk and stereoelectronic requirements of substituents. ptfarm.pl Specifically, the presence of a 12β-hydroxy group was found to be important for anti-HIV activity in certain analogs. ptfarm.pl

Research on grifolin has highlighted the importance of the orcinol-connected isoprenyl side chain for inhibiting histamine (B1213489) activity. mdpi.commonash.edu For the hypocholesterolemic action of grifolin, the farnesyl orcinol (B57675) structure was found to be mandatory. mdpi.commonash.edu

SAR studies of DCA derivatives regarding their inhibition of sphingomyelin synthase and amyloid β aggregation have shown that the presence of functional groups like carboxylic acids correlates with enhanced inhibitory activities.

In the context of antioxidant activity, SAR research on synthetic compounds related to grifolin, this compound, and this compound methyl ester indicated that a structure with an aromatic ring allylated with a carbon chain, in addition to the presence of phenols, is required for antioxidant activity. anu.edu.au Increasing the length of the carbon chain (more prenyl units) was found to enhance the antioxidant activity. anu.edu.au

SAR studies on prenyl alcohol analogs related to grifolin and neogrifolin (B162079) have shown that reducing the length of the prenyl chain can increase anthelmintic activity against C. elegans. mdpi.com

Enhanced Biological Activities of Modified Structures

Modifications to the structure of this compound can lead to enhanced or altered biological activities.

Daurichromenic acid, formed by the oxidative cyclization of this compound, exhibits significantly more potent anti-HIV activity compared to this compound, grifolin, and this compound methyl ester. ptfarm.pl The anti-HIV potential of (+)-daurichromenic acid was reported to be thousands of times better than these precursors. ptfarm.pl

While this compound itself has shown cytotoxic effects on certain cancer cells, such as GH3 pituitary adenoma cells, grifolin, an analog, has demonstrated inhibitory effects on a wider variety of tumor cells. nih.gov

Synthetic analogs of DCA with different prenyl chain lengths have been produced by DCA synthase and exhibit biological activities, although their catalytic efficiencies might be lower than that for this compound. nih.gov

Semi-synthetic derivatives of grifolin, such as geranyl-2-orcinol and geranylgeranyl-2-orcinol, have shown significant potency against schistosomula, a larval stage of Schistosoma parasites. mdpi.comresearchgate.net Geranylgeranyl-2-orcinol, in particular, showed promising antiproliferative effects against certain human cancer cell lines, with lower IC₅₀ values compared to grifolin and neogrifolin in prostate cancer cells. mdpi.com

These examples highlight how structural modifications can fine-tune the biological properties of this compound derivatives, leading to compounds with enhanced efficacy or novel activities.

Analytical Methods and Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, MS)

The definitive identification and structural confirmation of grifolic acid are accomplished through a combination of spectroscopic methods, principally Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to elucidating the precise arrangement of atoms within the this compound molecule.

¹H NMR: This technique identifies the different types of protons in the molecule, providing information about their chemical environment and proximity to other protons.

¹³C NMR: This method detects the carbon backbone of the molecule, revealing the number and types of carbon atoms present. researchgate.net

2D NMR Techniques: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC). These correlations are essential for assembling the complete molecular structure, including the farnesyl side chain and its attachment to the orsellinic acid core. The structures of this compound and its derivatives, isolated from sources like Albatrellus dispansus, have been unequivocally established using these combined 2D NMR techniques. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to gain further structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which is used to determine the elemental formula of the compound. researchgate.net Analysis of the fragmentation patterns observed in the mass spectrum can help confirm the structure proposed by NMR data by showing the loss of specific chemical groups. wikipedia.org

| Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants | Identifies aromatic, olefinic, methylene, and methyl protons. |

| ¹³C NMR | Carbon chemical shifts | Defines the carbon skeleton, including carboxyl, sp², and sp³ carbons. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity (H-H, C-H) | Establishes the bonding framework and confirms the overall structure. researchgate.net |

| High-Resolution MS (HRMS) | Exact mass and elemental formula | Confirms the molecular formula (e.g., C₂₂H₃₀O₄ for a related compound). researchgate.net |

Chromatographic Methods for Isolation and Purification (e.g., HPLC, LC-MS)

The isolation of this compound from its natural source, typically a crude mushroom extract, requires multi-step purification procedures employing various chromatographic techniques.

Column Chromatography: Initial separation of compounds from the crude extract is often performed using column chromatography. researchgate.net This technique separates molecules based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or solvent mixture) is passed through the column. Fractions are collected and tested for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, HPLC is the method of choice. idtdna.comnih.gov Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (like water and acetonitrile), is commonly used. eurofins.in Compounds are separated based on their hydrophobicity. The process can be monitored using a detector, such as a Diode-Array Detector (DAD), which provides UV-Vis spectra of the eluting compounds. cnrs.fr

| Method | Principle of Separation | Role in this compound Research |

|---|---|---|

| Column Chromatography | Adsorption | Initial fractionation of crude extracts to simplify the mixture. frontiersin.org |

| HPLC | Hydrophobicity (Reverse-Phase) | Final purification of this compound to high purity for biological testing and structural analysis. idtdna.com |

| LC-MS | Separation by chromatography, detection by mass | Rapid identification and quantification of this compound in complex mixtures and fractions. recursion.com |

Bioassay-Guided Fractionation for Active Compounds

Bioassay-guided fractionation is a strategic approach used to systematically isolate bioactive compounds from a complex natural mixture. nih.govnih.gov This methodology is particularly relevant for identifying compounds like this compound that are responsible for the observed therapeutic effects of a mushroom extract.

The process involves a repeating cycle:

A crude extract is tested for a specific biological activity (e.g., anticancer, anti-inflammatory).

If active, the extract is separated into multiple fractions using a chromatographic technique (e.g., column chromatography).

Each fraction is then tested in the same bioassay.

The most active fraction(s) are selected for further separation and purification.

This iterative process continues until a pure, active compound is isolated and identified.

This approach has been successfully used to isolate related bioactive compounds, such as grifolin (B191361) and neogrifolin (B162079), from mushrooms of the Albatrellus genus, identifying them as the agents responsible for the extract's anthelmintic or anticancer activities. researchgate.netnih.gov The selection of which fractions to pursue is based entirely on their performance in the biological assay, ensuring that the research effort is focused on the most promising components of the extract. mdpi.comresearchgate.netresearchgate.net

In vitro and In vivo Experimental Models and Methodologies

To understand the pharmacological effects of purified this compound, researchers utilize a range of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) models.

In vitro Models: These studies use isolated cells or tissues to investigate the molecular mechanisms of this compound. Common methodologies include:

Cell Culture Assays: Specific cell lines are used to test the effects of this compound. For example, its impact on cell viability, apoptosis (programmed cell death), and mitochondrial function has been studied in RAW264.7 mouse macrophage cells and rat pituitary adenoma GH3 cells. nih.gov In these studies, this compound was shown to reduce cell viability and mitochondrial membrane potential. nih.gov

Enzyme Assays: To determine if this compound inhibits specific enzymes.

Receptor Binding Assays: To test its interaction with cellular receptors. This compound has been identified as an agonist for the free fatty acid receptor 4 (FFAR4). researchgate.net

| Model Type | Specific Model Example | Research Question Addressed | Key Findings |

|---|---|---|---|

| In vitro | RAW264.7 macrophages | Effect on macrophage viability and mitochondrial function. | This compound reduces cell viability and mitochondrial membrane potential. researchgate.net |

| In vitro | Rat pituitary adenoma (GH3) cells | Effect on pituitary tumor cell viability. | Dose- and time-dependent inhibition of cell viability. nih.gov |

| In vivo | Animal models (general) | Anticancer efficacy and systemic toxicity. | Can cause osteosarcoma cell death without obvious toxicity. researchgate.net |

Compound Index

Future Research Directions and Therapeutic Potential

Further Elucidation of Molecular Mechanisms of Action

Initial studies have revealed that grifolic acid can induce cell death in various cell types, including cancer cells and macrophages. nih.govnih.gov A primary mechanism identified is the disruption of cellular energy metabolism. Research has shown that this compound treatment leads to a significant reduction in mitochondrial membrane potential (MMP), a subsequent decrease in cellular adenosine (B11128) 5'-triphosphate (ATP) content, and an inhibition of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) production. nih.govnih.govnih.gov

Interestingly, while this compound is known to be an agonist for the free fatty acid receptor 4 (FFAR4/GPR120)—a receptor implicated in mediating anti-inflammatory effects—its cytotoxic actions appear to operate independently of this pathway. nih.govmedchemexpress.com Studies using FFAR4/GPR120 agonists and siRNA knockdown have demonstrated that the cell death induced by this compound is not reliant on this receptor. nih.govnih.gov This suggests the existence of other, more critical molecular targets.

Future research should prioritize the identification of these specific molecular targets to fully understand its mechanism of action. Key areas for investigation include:

Identifying the precise mitochondrial proteins or complexes that this compound interacts with to inhibit NADH generation and ATP production.

Exploring its effects on other cellular signaling pathways beyond energy metabolism. The related compound, grifolin (B191361), has been shown to influence pathways involving apoptosis, cell cycle arrest, and autophagy, providing a rationale for investigating similar effects for this compound. nih.gov

Investigating the downstream consequences of ATP depletion in cells treated with this compound, such as the activation of specific cell death programs like necrosis or apoptosis. nih.gov

| Observed Effect | Affected Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Inhibition of ATP Production | GH3 (Rat Pituitary Adenoma), RAW264.7 (Mouse Macrophages), Human Osteosarcoma Cells | Significantly decreases cellular ATP levels, leading to energy depletion. | nih.govnih.govnih.gov |

| Reduction of Mitochondrial Membrane Potential (MMP) | GH3, RAW264.7, Human Osteosarcoma Cells | Causes dose- and time-dependent loss of MMP. | nih.govnih.govnih.gov |

| Inhibition of NADH Production | GH3, Human Osteosarcoma Cells | Increases the intracellular NAD/NADH ratio, indicating inhibition of NADH generation. | nih.govnih.gov |

| GPR120-Independent Action | GH3, RAW264.7 | Cell death mechanism is not affected by GPR120 agonists or siRNA knockdown. | nih.govnih.gov |

Development of this compound as a Lead Compound for Drug Discovery

Natural products have historically been a rich source of "lead" compounds for drug discovery, providing novel chemical scaffolds with diverse biological activities. researchgate.net this compound exemplifies this potential, with its unique structure and potent effects on cellular processes making it an attractive candidate for development. nih.gov A lead compound serves as a starting point for molecular modification to generate analogues with enhanced pharmacological activity and improved properties. researchgate.net

The most extensively studied therapeutic potential of this compound is in oncology. Its ability to inhibit energy metabolism is particularly relevant for cancer therapy, as tumor cells often have high energy demands. Research has demonstrated that this compound induces dose- and time-dependent cell death in multiple human osteosarcoma cell lines (U-2 OS, MG-63, Saos-2, and 143B) and in rat pituitary adenoma (GH3) cells. nih.govnih.gov In vivo studies have further shown that intratumoral injection of this compound can promote tumor cell death and prolong survival in mice with human osteosarcoma xenografts. nih.gov

Future development in this area should focus on:

Screening this compound against a wider panel of cancer cell lines to determine the breadth of its anti-cancer activity.

Synthesizing and evaluating derivatives of this compound to improve potency and selectivity for cancer cells.

Elucidating the specific pathways through which it induces cell death in different cancer types, building on the knowledge of related compounds like grifolin, which affects apoptosis, cell cycle regulation, and autophagy. nih.govresearchgate.net

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Human Osteosarcoma Cells (U-2 OS, MG-63, Saos-2, 143B) | Induces dose- and time-dependent cell death in vitro. | nih.gov |

| Rat Pituitary Adenoma Cells (GH3) | Induces dose- and time-dependent necrosis in vitro. | nih.gov |

| Human Osteosarcoma Xenograft in Mice | Intratumoral injection promoted tumor cell death and prolonged survival. | nih.gov |

The therapeutic potential of this compound extends to infectious diseases. The related compound, grifolin, has been reported to possess antibacterial and antifungal properties. nih.gov For instance, grifolin has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov While specific studies on this compound are limited, the activity of its precursor suggests it is a promising area for investigation.

Phenolic acids, as a class, exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with metabolic processes. mdpi.commdpi.com Future research should aim to:

Systematically evaluate the antimicrobial spectrum of this compound against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Determine the minimum inhibitory concentration (MIC) to quantify its potency.

Investigate its mechanism of action against microbes, for example, by assessing its impact on cell wall integrity, protein synthesis, or DNA replication. mdpi.com

Explore the potential for developing this compound derivatives with enhanced antimicrobial efficacy. mdpi.comnih.gov

Chronic inflammation is a key driver of numerous diseases. frontiersin.org Natural compounds are actively being explored as new anti-inflammatory therapies. mdpi.com this compound's role as an agonist of FFAR4 (GPR120), a receptor known to mediate anti-inflammatory effects, provides a strong rationale for its investigation as an anti-inflammatory agent. nih.gov Although its cytotoxic effects may be FFAR4-independent, its receptor agonist activity could be harnessed for modulating inflammatory responses at non-toxic concentrations.

Future studies should explore the potential of this compound to modulate key inflammatory pathways, such as:

NF-κB Signaling: Investigating whether this compound can inhibit the activation of NF-κB, a central regulator of inflammatory gene expression. Extracts from related fungi have shown this capability. researchgate.net

Cytokine Production: Measuring the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines in immune cells like macrophages. researchgate.netfrontiersin.org

Arachidonic Acid Pathway: Assessing its influence on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. youtube.comyoutube.com

Strategies for Enhancing Bioavailability and Efficacy

A significant challenge for many natural phenolic compounds is their poor oral bioavailability, which can be limited by low solubility and metabolic instability. nih.govresearchgate.net To translate the therapeutic potential of this compound into clinical applications, it is crucial to develop formulation strategies that enhance its delivery and effectiveness. While specific research on this compound is needed, established methods for improving the bioavailability of similar compounds can be explored. nih.govmdpi.com

Potential strategies include:

Nanoparticle-based Delivery Systems: Encapsulating this compound in biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve solubility, and facilitate sustained release. mdpi.com

Lipid-based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic compounds like this compound. researchgate.net

Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers can enhance its dissolution rate. researchgate.net

Structural Modification: Synthesizing more soluble prodrugs or analogues of this compound that maintain biological activity but have improved pharmacokinetic properties.

| Strategy | Principle | Potential Advantage for this compound |

|---|---|---|

| Micro/Nanoparticles (e.g., PLGA) | Encapsulation in a polymer matrix. | Protects from degradation, allows for sustained release, improves solubility. mdpi.com |

| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the compound in a mixture of oils and surfactants. | Enhances absorption of poorly water-soluble compounds. researchgate.net |

| Solid Dispersions | Dispersing the compound in an inert carrier at the solid state. | Increases surface area and dissolution rate. researchgate.net |

| Inclusion Complexes | Encapsulating the molecule within another compound (e.g., cyclodextrins). | Improves aqueous solubility and stability. researchgate.net |

Investigation of Potential Synergistic Effects with Existing Therapies

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Combining agents with different mechanisms of action can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This approach can also help overcome drug resistance and allow for lower doses of conventional drugs.

Future research should investigate the potential of this compound to act synergistically with established therapeutic agents.

In Oncology: Studies could combine this compound with standard chemotherapeutic drugs to assess whether it can enhance their cytotoxicity or re-sensitize resistant cancer cells. Its unique mechanism of targeting energy metabolism could complement drugs that act on DNA replication or cell division.

In Infectious Disease: The combination of this compound with conventional antibiotics or antifungals could be explored. It may weaken microbial defenses, making them more susceptible to existing drugs.

In Inflammation: this compound could be tested alongside non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents to see if a combination allows for greater efficacy at lower doses, potentially reducing side effects.

Exploration of Ecological Roles and Applications in Agriculture

Ecological Roles of this compound

This compound is a secondary metabolite produced by the fungus Grifola frondosa, commonly known as Maitake or Hen of the Woods. The primary ecological role of this compound is intrinsically linked to the life cycle and function of its parent organism. Grifola frondosa is a parasitic and saprobic fungus that causes a white butt rot on hardwood trees, particularly oaks. mushroomexpert.comsteemit.com In this context, the fungus plays a crucial role in forest ecosystems by contributing to the decomposition of old and dead wood. steemit.com

The fungus is typically found at the base of living and dying trees or on dead trunks, where its mycelium can develop for decades in the decaying heartwood and roots. redlist.info As a weakly parasitic organism, it contributes to the culling of old-growth trees, an important ecological process for forest regeneration. steemit.com The production of secondary metabolites like this compound is often associated with a fungus's ability to colonize its substrate, deter competing organisms, and facilitate the decay process. While direct studies on the specific functions of this compound in these processes are limited, it is hypothesized to play a role in the fungus's defense mechanisms and its interaction with the host tree and other microorganisms in the soil environment.

Potential Applications in Agriculture

While direct research into the agricultural applications of this compound is not extensively documented, the known biological activities of similar fungal metabolites and organic acids suggest several potential avenues for future exploration. These areas of research could lead to the development of novel, natural products for crop management.

Q & A

Q. How to investigate this compound’s potential off-target effects in complex biological systems?

- Approach :

- Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify proteins with altered expression post-treatment.

- Metabolomics : Use LC-MS to map changes in TCA cycle intermediates, linking mitochondrial dysfunction to apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.